1,2-Dimyristoyl-sn-glicero-3-fosfoetanolamina

Descripción general

Descripción

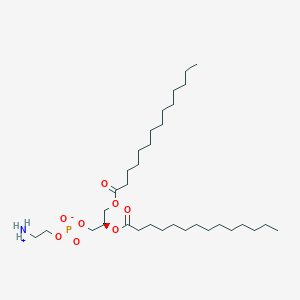

1,2-Dimyristoyl-sn-glycero-3-fosfoetanolamina es un fosfolípido que se encuentra comúnmente en las membranas biológicas. Está compuesto por dos cadenas de ácido mirístico unidas a un esqueleto de glicerol, que está unido a un grupo fosfoetanolamina. Este compuesto juega un papel crucial en la integridad estructural y la funcionalidad de las membranas celulares, contribuyendo a la fluidez de la membrana y la formación de bicapas lipídicas .

Aplicaciones Científicas De Investigación

1,2-Dimyristoyl-sn-glycero-3-fosfoetanolamina tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

1,2-Dimyristoyl-sn-glycero-3-fosfoetanolamina ejerce sus efectos integrándose en las membranas biológicas, donde influye en la fluidez y estabilidad de la membrana. Interactúa con proteínas de membrana y otros lípidos, modulando su función y facilitando varios procesos celulares. La capacidad del compuesto para formar bicapas lipídicas y vesículas es crucial para su papel en la administración de fármacos y la investigación de membranas .

Análisis Bioquímico

Biochemical Properties

1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, often involving the formation of lipid bilayers and monolayers .

Cellular Effects

The effects of 1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine can change. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of 1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine and its effects on activity or function are complex. It may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

1,2-Dimyristoyl-sn-glycero-3-fosfoetanolamina se puede sintetizar mediante la esterificación del glicerol con ácido mirístico, seguida de la fosforilación del diglicérido resultante con fosfoetanolamina. La reacción generalmente involucra el uso de catalizadores como diciclohexilcarbodiimida (DCC) y dimetilaminopiridina (DMAP) para facilitar el proceso de esterificación .

Métodos de Producción Industrial

La producción industrial de 1,2-dimyristoyl-sn-glycero-3-fosfoetanolamina implica procesos de esterificación y fosforilación a gran escala. El uso de reactores de flujo continuo y técnicas avanzadas de purificación asegura un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

1,2-Dimyristoyl-sn-glycero-3-fosfoetanolamina experimenta varias reacciones químicas, que incluyen:

Oxidación: Las cadenas de ácido mirístico pueden oxidarse para formar hidroperóxidos y otros productos oxidativos.

Reducción: El grupo fosfoetanolamina puede reducirse para formar derivados de fosfoetanolamina.

Sustitución: Los grupos hidroxilo en el esqueleto de glicerol pueden sufrir reacciones de sustitución con varios reactivos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Los reactivos como los cloruros de acilo y los haluros de alquilo se emplean para reacciones de sustitución.

Principales Productos Formados

Oxidación: Hidroperóxidos y aldehídos.

Reducción: Derivados de fosfoetanolamina.

Sustitución: Varios derivados de glicerol sustituidos.

Comparación Con Compuestos Similares

Compuestos Similares

1,2-Dimyristoyl-sn-glycero-3-fosfocolina: Similar en estructura pero contiene un grupo fosfocolina en lugar de fosfoetanolamina.

1,2-Dimyristoyl-sn-glycero-3-fosfoglicerol: Contiene un grupo fosfoglicerol y se utiliza en aplicaciones similares.

1,2-Dimyristoyl-sn-glycero-3-fosfoetanolamina-N-[metoxi(polietilenglicol)-2000]: Un conjugado de polietilenglicol utilizado en sistemas avanzados de administración de fármacos.

Unicidad

1,2-Dimyristoyl-sn-glycero-3-fosfoetanolamina es único debido a su interacción específica con las proteínas de membrana y su capacidad para formar bicapas lipídicas estables. Su versatilidad en diversas aplicaciones científicas e industriales lo diferencia de otros compuestos similares .

Propiedades

Número CAS |

998-07-2 |

|---|---|

Fórmula molecular |

C33H66NO8P |

Peso molecular |

635.9 g/mol |

Nombre IUPAC |

2-azaniumylethyl [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate |

InChI |

InChI=1S/C33H66NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-32(35)39-29-31(30-41-43(37,38)40-28-27-34)42-33(36)26-24-22-20-18-16-14-12-10-8-6-4-2/h31H,3-30,34H2,1-2H3,(H,37,38)/t31-/m1/s1 |

Clave InChI |

NEZDNQCXEZDCBI-WJOKGBTCSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCC |

SMILES isomérico |

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCC |

SMILES canónico |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCC |

Apariencia |

Unit:100 mgSolvent:nonePurity:98+%Physical solid |

Key on ui other cas no. |

998-07-2 |

Descripción física |

Solid |

Sinónimos |

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine 1,2-dimyristoylphosphatidylethanolamine 1,2-ditetradecanoyl-sn-glycero-3-phosphoethanolamine dimyristoyl cephalin DMPE tetradecanoic acid, (1R)-1-((((2-aminoethoxy)hydroxyphosphinyl)oxy)methyl)-1,2-ethanediyl este |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE) interact with antimicrobial peptides (AMPs)?

A: AMPs can insert themselves into DMPE bilayers to varying degrees, influencing the dynamics of the phospholipids. [] The interaction appears to be stronger with DMPE than with phosphatidylcholine (PC) lipids, leading to increased destabilization and morphological changes in DMPE vesicles upon AMP addition. []

Q2: What is the role of DMPE in bacterial membranes and its interaction with host defense peptides?

A: DMPE is a significant component of bacterial membranes. Research indicates that some host defense peptides, like Maximin H5, exhibit a higher binding affinity for DMPE-rich membranes. [] This interaction can limit the peptide's ability to lyse the bacterial membrane, potentially contributing to bacterial resistance against host defense mechanisms. []

Q3: Can the interaction between DMPE and cholesterol impact membrane properties?

A: Yes, nearest-neighbor recognition experiments suggest that cholesterol's condensing effect on phospholipid bilayers is primarily observed in the liquid-ordered phase. [] This implies that the presence of cholesterol can significantly influence the packing and organization of DMPE molecules within the membrane. []

Q4: What is the molecular formula and weight of DMPE?

A4: The molecular formula of DMPE is C36H72NO8P, and its molecular weight is 637.9 g/mol.

Q5: How does the chain length of phospholipids in a mixture affect the permeability of the resulting bilayers?

A: Studies using liposomes made from mixtures of DMPE and 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) show that the permeability of the bilayer is affected by the composition of the lipid phases at the boundaries between liquid crystal and gel states. [] This suggests that DMPE may segregate at these boundaries, influencing the overall permeability of the membrane. []

Q6: How does DMPE behave in mixed monolayers with other phospholipids?

A: DMPE exhibits different miscibility behaviors with various phospholipids. While it shows limited miscibility with phosphoglycerol (PG)-like lipids in the fluid bilayer state, [] it displays non-ideal mixing behavior with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) in the presence of certain diluents like 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC). []

Q7: What is the impact of temperature on the organization of water molecules around DMPE bilayers?

A: Research using Small Angle X-ray Scattering (SAXS) and densitometry revealed that the water layer surrounding DMPE bilayers, particularly the "perturbed water" layer, expands with increasing temperature. [] This indicates a temperature-dependent interaction between DMPE and water molecules at the membrane interface. []

Q8: Does the presence of cholesterol affect the interaction between DMPE and water?

A: Studies utilizing nearest-neighbor recognition experiments with exchangeable DMPE dimers suggest that replacing water (H2O) with deuterium oxide (D2O) impacts DMPE mixing only in saturated bilayers lacking cholesterol. [] This indicates that cholesterol may influence the hydration properties of DMPE-containing membranes. []

A8: This section is not applicable as DMPE is primarily a structural lipid and not known to possess inherent catalytic properties.

Q9: How can molecular dynamics simulations be employed to understand DMPE interactions?

A: Molecular dynamics simulations can offer valuable insights into the behavior of DMPE within biological systems. For instance, simulations have been used to examine the stability of myelin basic protein (MBP) on mixed DMPC/DMPE bilayers. [] These simulations revealed that the composition of the lipid bilayer influences MBP's interaction with the membrane, providing insights into the structural dynamics of myelin. []

Q10: Can molecular modeling help understand the interaction of drug conjugates with DMPE membranes?

A: Yes, molecular modeling techniques, in conjunction with experimental methods like Langmuir monolayer studies, can provide insights into how drug conjugates interact with DMPE-based model bacterial membranes. [] This approach can reveal details about the binding modes, conformational changes, and potential impact on membrane hydration. []

Q11: How does the linkage region of sphingolipids influence their mixing with DMPE in cholesterol-rich environments?

A: Nearest-neighbor recognition studies suggest that the linkage region of sphingolipids plays a crucial role in their interaction with phospholipids like DMPE, especially in cholesterol-rich bilayers. [] The presence of cholesterol enhances the preference for homolipid association, indicating that the sphingolipid's linkage region contributes to its segregation from DMPE within the membrane. []

Q12: How does the bridging group in exchangeable DMPE dimers influence nearest-neighbor recognition (NNR) within fluid bilayers?

A: Research indicates that the length and chemical nature of the bridging group in DMPE dimers can significantly impact NNR within fluid bilayers. [] Longer bridging groups tend to enhance NNR, suggesting that they influence the packing and organization of DMPE molecules. [] Cholesterol's effect on NNR was also found to be dependent on the bridging group length. []

Q13: How stable are liposomes composed of DMPE, dihexadecyl phosphate (DCP), and cholesterol?

A: Liposomes with varying ratios of DMPE, DCP, and cholesterol have been studied for their physicochemical properties and biological activity. [] Results suggest that these liposomes are stable at physiological temperatures, making them suitable for in vivo applications. [] The addition of DCP appears to improve colloidal stability. []

A13: Specific SHE regulations are not explicitly discussed in the provided research papers.

A13: The provided research focuses mainly on the biophysical properties and interactions of DMPE rather than its pharmacokinetic and pharmacodynamic aspects.

Q14: How effective are liposomes containing DMPE in delivering therapeutic agents?

A: Studies have investigated the efficacy of DMPE-containing liposomes as delivery systems for therapeutic agents. Liposomes prepared with DMPE and DCP showed the best efficiency in an in vitro model mimicking in vivo release of bioactive substances. []

Q15: How does the presence of DMPE in bacterial membranes contribute to bacterial resistance?

A: The presence of DMPE in bacterial membranes can contribute to resistance against certain antimicrobial agents, such as host defense peptides. [] The specific interaction between DMPE and these peptides can hinder their membrane-disrupting activity, allowing bacteria to evade the immune response. []

A15: Toxicity and safety data specific to DMPE are not explicitly detailed in the provided research papers.

Q16: Can hyaluronic acid-decorated liposomes be used for targeted drug delivery to the skin?

A: Research suggests that hyaluronic acid-decorated liposomes, particularly those incorporating DMPE as a lipid anchor, hold promise for targeted drug delivery to the skin. [] The deformability of these liposomes and the extent of hyaluronic acid conjugation appear to be crucial factors influencing skin penetration. []

Q17: What is the potential of lipid nanoparticles containing DMPE for siRNA delivery to immune cells?

A: Lipid nanoparticles composed of a novel cationic lipid, DOPE, and PEG2000-DMPE have shown potential for siRNA delivery to immune cells like macrophages and dendritic cells. [] These nanoparticles demonstrated efficient siRNA encapsulation and successful gene knockdown in both in vitro and in vivo models. []

A17: Specific biomarkers and diagnostics related to DMPE are not directly addressed in the provided research papers.

Q18: What are some analytical techniques used to study DMPE-containing systems?

A18: Various techniques have been employed to characterize and study DMPE-containing systems. Some examples include:

- Langmuir monolayer studies: These studies provide insights into the interactions of DMPE with other molecules at the air-water interface. [, , ]

- Atomic force microscopy (AFM): AFM can be used to visualize the morphology and organization of DMPE molecules within model membranes. []

- Neutron reflectometry: This technique helps determine the structure and thickness of DMPE-containing layers within multilayered films. []

- Quasi-elastic neutron scattering (QENS): QENS provides information about the dynamics of DMPE molecules and associated water molecules within bilayers. []

- Polarization modulation infrared reflection-absorption spectroscopy (PM-IRRAS): PM-IRRAS offers insights into the orientation and conformation of DMPE molecules within monolayers. []

- Brewster angle microscopy (BAM): BAM visualizes the morphology and phase behavior of DMPE monolayers at the air-water interface. [, ]

- Differential scanning calorimetry (DSC): DSC measures the thermal transitions of DMPE-containing systems, providing insights into their phase behavior. [, , ]

- Dynamic light scattering (DLS): DLS measures the size and diffusion properties of DMPE-containing liposomes and vesicles. [, , , ]

- Small angle X-ray/neutron scattering (SAXS/SANS): SAXS and SANS provide structural information about DMPE-containing bilayers and vesicles. [, , ]

- Time-resolved small-angle neutron scattering (TR-SANS): TR-SANS investigates the dynamics of lipid flip-flop and exchange within DMPE-containing vesicles. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.